molecular formula C5H12O B1433369 N-Pentyl-5,5,5-D3 alcohol CAS No. 64118-19-0

N-Pentyl-5,5,5-D3 alcohol

Cat. No.: B1433369
CAS No.: 64118-19-0
M. Wt: 91.17 g/mol
InChI Key: AMQJEAYHLZJPGS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-5,5,5-D3 alcohol typically involves the deuteration of pentanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with cleanroom environments to prevent contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-5,5,5-D3 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pentanal or pentanoic acid.

    Reduction: Pentane.

    Substitution: Pentyl chloride.

Scientific Research Applications

N-Pentyl-5,5,5-D3 alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pentyl-5,5,5-D3 alcohol involves its incorporation into biological molecules and systems due to the presence of deuterium atoms. Deuterium, being a stable isotope of hydrogen, can replace hydrogen atoms in various biochemical pathways without altering the overall structure and function of the molecules. This property makes it an invaluable tool in studying metabolic pathways, enzyme kinetics, and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling at the terminal carbon, which provides distinct advantages in isotopic labeling studies. Its stable isotopic composition and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5,5,5-trideuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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